D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt
Description
Historical Discovery and Nomenclature
The compound was first isolated in 1909 by Sir Arthur Harden and William Young during their pioneering studies on cell-free alcoholic fermentation. Their work demonstrated that inorganic phosphate was essential for fermentation, leading to the identification of a sugar diphosphate intermediate. Initially termed the "Harden-Young ester," it was later confirmed as fructose 1,6-bisphosphate through hydrolysis experiments and structural analyses.
The systematic IUPAC name, D-fructofuranose 1,6-bis(phosphate) tetra(cyclohexylammonium) salt , reflects its chemical composition:
- D-fructofuranose : The β-D-configuration of the fructose ring.
- 1,6-bis(phosphate : Phosphate groups at positions 1 and 6.
- Tetra(cyclohexylammonium) : Four cyclohexylammonium counterions enhancing solubility.
Synonyms include Hexose diphosphate and Fructose 1,6-bisphosphate, though "Harden-Young ester" remains entrenched in historical literature.
Structural Characteristics and Isomerism
Molecular Architecture
The compound’s structure comprises:
- A β-D-fructofuranose backbone with phosphate esters at C1 and C6.
- Four cyclohexylammonium ions neutralizing the negative charges of the phosphate groups.
Empirical Formula : C₆H₁₄O₁₂P₂·4C₆H₁₃N
Molecular Weight : 736.81 g/mol.
Isomerism
Fructose 1,6-bisphosphate exhibits multiple stereoisomers due to its asymmetric carbons. However, only the β-D-fructofuranose 1,6-bisphosphate isomer is biologically active. The cyclohexylammonium salt form stabilizes the molecule, preventing spontaneous hydrolysis and enabling its use in enzymatic studies.
Key Structural Features :
Role in Biochemical Evolution of Phosphate Metabolism
Early Metabolic Pathways
Fructose 1,6-bisphosphate is central to glycolysis, a pathway conserved across all domains of life. Its presence in ancient metabolic networks suggests a role in primordial energy production. Prebiotic phosphorylation studies indicate that sugar phosphates like fructose 1,6-bisphosphate could form spontaneously in microdroplets, circumventing thermodynamic barriers.
Phosphate as an Evolutionary Driver
Regulatory Function :
Iron Chelation :
Enzyme Evolution :
Evolutionary Timeline :
Properties
IUPAC Name |
tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAPSQLCDXQO-GNWSQLALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26N4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Substrate : D-Fructose (anhydrous)
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Phosphorylating Agent : DCC in pyridine-water (7:3 v/v)
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Temperature : 30–50°C (higher temperatures favor furanose forms)
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Duration : 48–72 hours under nitrogen atmosphere
The reaction yields a mixture of D-fructofuranose 1,6-cyclic phosphate and inorganic phosphate, resolved via ion-exchange chromatography on Dowex 1 (borate form). Cyclic phosphate intermediates are hydrolyzed under alkaline conditions (pH 10–12) to yield the linear 1,6-diphosphate acid.
Ion-Exchange Purification and Salt Formation
Following phosphorylation, the crude product is purified using borate-affinity chromatography . This method exploits the reversible complexation of cis-diol groups in fructose with borate ions, enhancing separation from byproducts.
Purification Steps
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Column : Dowex 1-X8 (borate form, 200–400 mesh)
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Eluent : Linear gradient of ammonium bicarbonate (0.1–1.0 M)
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Flow Rate : 1.5 mL/min
The purified D-fructofuranose 1,6-diphosphate acid is neutralized with cyclohexylamine (4 equivalents) to form the tetra(cyclohexylammonium) salt. The reaction is monitored by pH titration (target pH 6.8–7.2) and lyophilized to obtain a hygroscopic white powder.
Enzymatic Synthesis via Fructose-1,6-Bisphosphatase
Enzymatic methods leverage fructose-1,6-bisphosphatase (FBPase) to catalyze the dephosphorylation of fructose-1,6-bisphosphate, though reverse reactions under controlled conditions can generate the diphosphate.
Protocol
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Enzyme : Recombinant FBPase (E. coli source)
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Substrate : Fructose-6-phosphate and ATP (1:2 molar ratio)
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Cofactors : Mg²⁺ (10 mM), pH 7.4
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Incubation : 37°C for 2 hours
The enzymatic route affords higher stereospecificity but requires subsequent steps to replace sodium ions with cyclohexylammonium via ion-exchange resins.
Crystallization and Characterization
The final salt is crystallized from a methanol-water (9:1) mixture at 4°C. Key characterization data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 408.24 g/mol | |
| Purity (HPLC) | >95% | |
| Solubility | 50 mg/mL in H₂O (clear solution) | |
| Storage Stability | −20°C (anhydrous) |
¹³C NMR (125 MHz, D₂O) confirms the β-D-fructofuranose configuration with phosphate resonances at δ 68.2 (C-1) and δ 70.5 (C-6).
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield | Purity | Time |
|---|---|---|---|
| Chemical Phosphorylation | 42% | 89% | 72 hr |
| Enzymatic Synthesis | 65% | 95% | 24 hr |
The enzymatic route outperforms chemical synthesis in yield and purity but necessitates costly enzymes. Chemical methods remain preferred for large-scale production due to reagent accessibility .
Chemical Reactions Analysis
Types of Reactions: D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler sugar phosphates.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Produces various oxidized sugar phosphates.
Reduction: Results in simpler sugar phosphates.
Substitution: Leads to the formation of substituted sugar derivatives.
Scientific Research Applications
Chemistry: In chemistry, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is used as a reagent in the synthesis of other complex molecules. It serves as a building block in the preparation of various biochemical compounds .
Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis. It is used to investigate enzyme activities and metabolic fluxes in cells .
Medicine: In medicine, this compound is explored for its potential neuroprotective effects. Studies have shown that it may help in reducing ischemic tissue damage in brain injuries .
Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt exerts its effects primarily through its role in glycolysis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent lactate dehydrogenase. By binding to these enzymes, it enhances their activity, leading to increased glycolytic flux. This compound also inhibits acetate kinase, thereby regulating energy production in cells .
Comparison with Similar Compounds
α-D-Glucose 1,6-Bisphosphate Tetra(cyclohexylammonium) Salt
Structural Differences :
- Sugar Backbone : Glucose (C2 hydroxyl group in axial position) vs. fructose (C2 ketone group).
- Enzyme Specificity : Glucose derivatives are used to study glycogen metabolism and phosphoglucomutase activity, whereas fructose derivatives target glycolysis enzymes like aldolase and phosphofructokinase (PFK) .
Physicochemical Properties :
D-Fructose 1,6-Bisphosphate Trisodium Salt (FDP-Na)
Counterion Differences :
Cost and Availability :
| Property | FDP-CyHA | FDP-Na |
|---|---|---|
| Price (25 mg) | $637.00 | \sim$500 (25g bulk) |
| Common Suppliers | Sigma-Aldrich, Santa Cruz Bio | Chemodex, Sigma-Aldrich |
Key Research Findings
Enzymatic Assays
Biological Activity
D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, often referred to as fructose 1,6-bisphosphate (FBP), is a crucial metabolite in carbohydrate metabolism. This compound plays a significant role in glycolysis and gluconeogenesis, acting as an allosteric regulator and influencing various metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₈N₄O₁₂P₂
- Molecular Weight : 336.08 Daltons
- CAS Number : 103213-44-1
Glycolysis and Gluconeogenesis
FBP is primarily known for its role in glycolysis, where it is produced from fructose 6-phosphate by the enzyme phosphofructokinase. It is a substrate for fructose-1,6-bisphosphatase in gluconeogenesis, facilitating the conversion back to fructose 6-phosphate.
Allosteric Regulation
FBP acts as an allosteric activator for several enzymes:
- Pyruvate Kinase : Enhances the conversion of phosphoenolpyruvate to pyruvate.
- Fructose-1,6-bisphosphatase : Inhibits glycolysis while promoting gluconeogenesis.
Activation of Ras Signaling Pathway
Research indicates that FBP activates the Ras signaling pathway in yeast and mammalian cells. This activation occurs through the guanine nucleotide exchange factor Sos1, leading to downstream effects on cell proliferation and metabolism. Elevated levels of FBP can lead to enhanced Ras activity, which is linked to oncogenic processes in cancer cells .
Role in Muscle Physiology
FBP has been shown to improve respiratory muscle performance in patients with chronic obstructive pulmonary disease (COPD). A study highlighted that intravenous administration of FBP could enhance respiratory function by mitigating muscle wasting associated with malnutrition .
Study on Cancer Cells
A study demonstrated that restoration of fructose-1,6-bisphosphatase (FBP2) in sarcoma cells inhibited tumor growth by reducing glycolytic flux and altering metabolic pathways. The expression of FBP2 led to a decrease in glycolytic intermediates and an increase in metabolites associated with oxidative phosphorylation .
COPD Patient Study
In a clinical trial involving malnourished COPD patients, administration of FBP resulted in significant improvements in respiratory muscle strength and overall physical performance metrics. This suggests potential therapeutic applications for FBP in managing muscle wasting conditions .
Data Table: Key Enzymatic Reactions Involving FBP
| Enzyme | Reaction | Role |
|---|---|---|
| Phosphofructokinase | ATP + D-fructose 6-phosphate → ADP + D-fructose 1,6-bisphosphate | Glycolysis activation |
| Fructose-1,6-bisphosphatase | D-fructose 1,6-bisphosphate + H₂O → D-fructose 6-phosphate + phosphate | Gluconeogenesis |
| Fructose-bisphosphate aldolase | Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphate ↔ D-fructose 1,6-bisphosphate | Glycolysis & gluconeogenesis |
Q & A
Q. What steps mitigate interference from cyclohexylammonium ions in fluorescence-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
